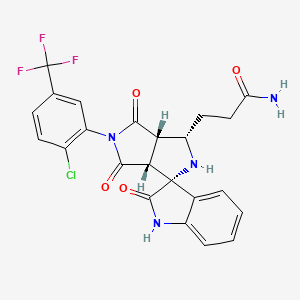
3,3',3''-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 2,6-difluoropyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of benzene-1,3,5-triyl triformate with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs or therapeutic agents.
Mecanismo De Acción
The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects depends on its specific application. In materials science, its electronic properties are of primary interest, while in pharmaceuticals, its interaction with biological targets such as enzymes or receptors is crucial. The compound’s structure allows it to participate in various molecular interactions, influencing its reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazin-4-yl): A similar compound with a different set of substituents, leading to different properties and applications.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Another compound with a triazine core and formyl groups, used in different chemical contexts.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
919288-43-0 |
|---|---|
Fórmula molecular |
C21H9F6N3 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
3-[3,5-bis(2,6-difluoropyridin-3-yl)phenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C21H9F6N3/c22-16-4-1-13(19(25)28-16)10-7-11(14-2-5-17(23)29-20(14)26)9-12(8-10)15-3-6-18(24)30-21(15)27/h1-9H |
Clave InChI |
IIXNBMTYPFINRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C2=CC(=CC(=C2)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)


![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)
![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)


![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
